An In-depth Technical Guide on the Chemical Properties and Biological Significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide on the Chemical Properties and Biological Significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents generalized experimental protocols based on structurally related pyrazole derivatives. The primary focus is on the role of pyrazole carboxylic acids as inhibitors of carbonic anhydrases, particularly the tumor-associated isoform Carbonic Anhydrase IX (CAIX). This guide details the hypoxia-inducible signaling pathway that governs CAIX expression, a critical mechanism in cancer cell adaptation and survival, and a key target for therapeutic intervention.
Chemical Properties
Table 1: Chemical and Physical Properties of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1038549-20-0 | [1] |
| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 257.08 g/mol | Calculated |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone.[2] | Inferred from similar compounds |
| pKa | The pKa of pyrazole-3-carboxylic acids is influenced by substituents. For heterocyclic carboxylic acids, pKa values can be determined potentiometrically.[2] | General knowledge |
Synthesis and Characterization: A Generalized Approach
A specific, detailed experimental protocol for the synthesis of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is not available in the reviewed literature. However, a general and widely applicable method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.
General Synthesis Protocol
The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids can be achieved through the reaction of an aryl-substituted 2,4-dioxobutanoic acid with hydrazine hydrate in a suitable solvent, such as glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically precipitated by pouring the reaction mixture into water and can be purified by recrystallization.
Disclaimer: The following experimental workflow is a generalized representation for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids and has not been specifically validated for 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.
Caption: Generalized workflow for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids.
General Characterization Protocols
The characterization of the synthesized compound would typically involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For pyrazole derivatives, the chemical shifts of the pyrazole ring protons and carbons, as well as those of the dichlorophenyl substituent, would be characteristic. NMR can also be used to determine pKa values by monitoring chemical shifts as a function of pH.[3]
2.2.2. Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. For a pyrazole carboxylic acid, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching of the pyrazole ring.
2.2.3. Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
2.2.4. Melting Point Determination: The melting point is a key indicator of purity. For synthesized pyrazole derivatives, a sharp melting point range is expected for a pure compound.
2.2.5. Solubility Testing: A general protocol for determining solubility involves adding a small, known amount of the solid compound to a measured volume of a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot of the solution is then determined analytically, for example, by UV-Vis spectroscopy or HPLC.[4][5][6]
Biological Significance: Inhibition of Carbonic Anhydrase IX
A significant area of research for pyrazole derivatives is their activity as inhibitors of carbonic anhydrases (CAs).[7][8][9] Several isoforms of human carbonic anhydrase (hCA) are important therapeutic targets. In particular, the transmembrane isoform Carbonic Anhydrase IX (CAIX) is highly expressed in many types of tumors and is associated with poor prognosis.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway and CAIX Expression
Under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[7][8] In normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for ubiquitination and subsequent proteasomal degradation. However, in the absence of sufficient oxygen, PHDs are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β. This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding for CAIX, leading to its transcriptional activation.[9]
Caption: Simplified signaling pathway of CAIX expression under hypoxic conditions.
The Role of CAIX in Cancer and as a Therapeutic Target
CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[7][8] In the acidic tumor microenvironment, CAIX plays a crucial role in pH regulation, helping cancer cells to maintain a neutral intracellular pH while contributing to extracellular acidosis. This facilitates tumor cell survival, proliferation, and invasion. The expression of CAIX on the cell surface of tumor cells, with limited expression in normal tissues, makes it an attractive target for cancer therapy.[7][8] Pyrazole carboxylic acid derivatives are being investigated as potential selective inhibitors of CAIX. By inhibiting CAIX, these compounds could disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, cell death, particularly under hypoxic conditions.
Conclusion
5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a member of a class of compounds with significant potential in medicinal chemistry, particularly as inhibitors of carbonic anhydrases. While specific experimental data for this particular molecule is sparse, this guide provides a framework for its synthesis and characterization based on established methods for related compounds. The detailed exploration of the HIF-1α/CAIX signaling pathway highlights the critical role of this enzyme in cancer biology and underscores the therapeutic potential of its inhibitors. Further research is warranted to determine the precise chemical properties and biological activity of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid to fully evaluate its promise as a lead compound in drug discovery.
References
- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
